N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-3-fluorobenzohydrazide
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Overview
Description
N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-3-fluorobenzohydrazide is a chemical compound that has gained attention for its potential use in scientific research. This compound is also known as BFH-N-NH2 and has been synthesized through a specific method. In
Mechanism of Action
The mechanism of action of BFH-N-NH2 is not fully understood. However, it has been suggested that this compound may inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cell survival. By inhibiting NF-κB activation, BFH-N-NH2 may reduce the production of pro-inflammatory cytokines and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
BFH-N-NH2 has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. In addition, this compound has been shown to induce apoptosis in cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of BFH-N-NH2.
Advantages and Limitations for Lab Experiments
BFH-N-NH2 has several advantages for lab experiments. It is a stable compound that can be easily synthesized. In addition, it has been shown to have anti-inflammatory and anti-cancer properties, which make it a potential candidate for further study in these areas. However, one limitation of BFH-N-NH2 is that its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for the study of BFH-N-NH2. One potential direction is to further investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Another direction is to study its potential use in cancer treatment and to investigate its mechanism of action in inducing apoptosis in cancer cells. Additionally, further studies are needed to fully understand the biochemical and physiological effects of BFH-N-NH2 and its potential applications in scientific research.
Synthesis Methods
BFH-N-NH2 has been synthesized through a specific method that involves the reaction of 3-fluorobenzohydrazide with 3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ol in the presence of a catalyst. The reaction results in the formation of BFH-N-NH2 as a yellow solid.
Scientific Research Applications
BFH-N-NH2 has been found to have potential applications in scientific research. It has been studied for its anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines. This compound has also been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
N-[(E)-[(E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]amino]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-12(20-21-18(22)14-3-2-4-15(19)10-14)5-6-13-7-8-16-17(9-13)24-11-23-16/h2-10H,11H2,1H3,(H,21,22)/b6-5+,20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDNRRYDHUSCIN-YYRVAAGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)F)C=CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)F)/C=C/C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-[(E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]amino]-3-fluorobenzamide |
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